molecular formula C22H20N4O3 B2537645 3-(4-oxoquinazolin-3(4H)-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)propanamide CAS No. 1209369-76-5

3-(4-oxoquinazolin-3(4H)-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)propanamide

Cat. No. B2537645
CAS RN: 1209369-76-5
M. Wt: 388.427
InChI Key: DLVKTRFJNXOBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxoquinazolin-3(4H)-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been found to have potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases.

Scientific Research Applications

Antitumor Activity and Molecular Docking Studies : Research conducted on a series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural resemblance with the compound of interest, has demonstrated significant in vitro antitumor activity. These compounds exhibited broad-spectrum antitumor activity, with potencies 1.5–3.0-fold greater compared to the control, 5-FU. Molecular docking studies of these compounds into ATP binding sites of EGFR-TK and B-RAF kinase suggest potential mechanisms through inhibition of these key proteins in cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

ADP-ribosylation Inhibitors for ARTD3/PARP3 : Another research focus has been on the inhibition of the ADP-ribosyltransferase ARTD3/PARP3, a target relevant for cancer therapy. The racemic form of a related compound demonstrated potent inhibitory activity, leading to the discovery of selective inhibitors through extensive synthesis and evaluation. These findings underscore the importance of stereochemistry and structural modifications for enhancing selectivity and potency (A. Lindgren et al., 2013).

Neurokinin-1 Receptor Antagonism : In the context of neurology, a compound designed for both intravenous and oral administration showed high affinity as an orally active h-NK(1) receptor antagonist. This compound's effectiveness in pre-clinical tests for emesis and depression highlights the therapeutic potential of such molecules in neuropsychiatric disorders (T. Harrison et al., 2001).

Synthesis and Antimicrobial Activities : The synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with heterocyclic substituents demonstrated varied in vitro antibacterial activities. This research emphasizes the potential of quinazolinone derivatives in developing new antibacterial agents with specific activity against Gram-positive organisms (C. S. Cooper et al., 1990).

properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-15-6-8-16(9-7-15)20-12-17(25-29-20)13-23-21(27)10-11-26-14-24-19-5-3-2-4-18(19)22(26)28/h2-9,12,14H,10-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVKTRFJNXOBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.